molecular formula C15H16N2O2 B12473464 N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide

N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide

Cat. No.: B12473464
M. Wt: 256.30 g/mol
InChI Key: YAEFACLGXQYJGQ-UHFFFAOYSA-N
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Description

N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide is an organic compound with the molecular formula C15H16N2O2. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxyphenyl group, an amino group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide typically involves the reaction of 2-hydroxybenzaldehyde with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The acetamide group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(2-hydroxyphenyl)acetamide: Studied for its potential biological activities and used as a precursor for the synthesis of other compounds.

Uniqueness

N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide is unique due to the presence of both hydroxyphenyl and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[4-[(2-hydroxyphenyl)methylamino]phenyl]acetamide

InChI

InChI=1S/C15H16N2O2/c1-11(18)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)19/h2-9,16,19H,10H2,1H3,(H,17,18)

InChI Key

YAEFACLGXQYJGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=CC=C2O

Origin of Product

United States

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